N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide
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Overview
Description
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of naphthaldehyde-based Schiff bases. This compound is known for its unique structural properties, which include both aggregation-induced emission (AIEE) and excited state intramolecular proton transfer (ESIPT) characteristics . These properties make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-hydroxynaphthaldehyde with pyridine-3-carboxamide under specific conditions. The reaction is usually carried out in an ethanol solution, where the mixture is heated under reflux for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroxylated naphthalene compounds .
Scientific Research Applications
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting metal ions, particularly copper (II) ions.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide involves its ability to undergo excited state intramolecular proton transfer (ESIPT). This process allows the compound to exhibit unique luminescent properties, making it useful as a fluorescent probe . Additionally, its interaction with metal ions, such as copper (II), involves coordination to the metal center, leading to changes in its electronic structure and luminescence .
Comparison with Similar Compounds
Similar Compounds
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Exhibits similar AIEE and ESIPT characteristics.
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2: Another naphthaldehyde-based Schiff base with comparable properties.
Uniqueness
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide is unique due to its specific structural configuration, which allows for both AIEE and ESIPT characteristics. This dual functionality makes it particularly valuable in applications requiring sensitive and reversible luminescent properties .
Properties
CAS No. |
91026-38-9 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c20-16-8-7-12-4-1-2-6-14(12)15(16)11-19-17(21)13-5-3-9-18-10-13/h1-10,20H,11H2,(H,19,21) |
InChI Key |
OTJFMLZNPAIGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
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